molecular formula C21H27NO B14509550 1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine CAS No. 62663-45-0

1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine

Cat. No.: B14509550
CAS No.: 62663-45-0
M. Wt: 309.4 g/mol
InChI Key: MOKWYVPERAVPKD-UHFFFAOYSA-N
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Description

1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a phenylpropyl group, which is further substituted with a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine typically involves the reaction of 4-methylphenol with 3-bromopropylbenzene to form 3-(4-methylphenoxy)-3-phenylpropyl bromide. This intermediate is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-[3-(4-methylphenoxy)propyl]piperidine
  • 4-(3-Methylphenoxy)piperidine
  • 3-(4-methylphenoxy)piperidine

Uniqueness

1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine is unique due to the presence of both a phenylpropyl group and a 4-methylphenoxy group, which can confer distinct chemical and biological properties. This combination of functional groups may result in enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

62663-45-0

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

1-[3-(4-methylphenoxy)-3-phenylpropyl]piperidine

InChI

InChI=1S/C21H27NO/c1-18-10-12-20(13-11-18)23-21(19-8-4-2-5-9-19)14-17-22-15-6-3-7-16-22/h2,4-5,8-13,21H,3,6-7,14-17H2,1H3

InChI Key

MOKWYVPERAVPKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(CCN2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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